Sigma-2 Receptor Affinity and Subtype Selectivity: CB-184 vs. CB-182 Enantiomer Comparison
CB-184 ((+)-1R,5R isomer) demonstrates a sigma-2 (σ₂) Ki of 13.4 nM and sigma-1 (σ₁) Ki of 7436 nM, yielding 554-fold selectivity for σ₂ over σ₁. In contrast, its enantiomer CB-182 ((−)-1S,5S isomer) exhibits σ₁ Ki = 27.3 nM and σ₂ Ki = 35.5 nM, corresponding to only ~2-fold selectivity [1]. This stereochemistry-dependent selectivity switch of >250-fold difference in sigma-2/sigma-1 binding ratio is a critical differentiator for experiments requiring σ₂-specific pathway interrogation without σ₁ confounds.
| Evidence Dimension | Sigma receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity ratio |
|---|---|
| Target Compound Data | CB-184: σ₁ Ki = 7436 nM; σ₂ Ki = 13.4 nM; Selectivity ratio = 554-fold |
| Comparator Or Baseline | CB-182 (enantiomer): σ₁ Ki = 27.3 nM; σ₂ Ki = 35.5 nM; Selectivity ratio = ~2-fold |
| Quantified Difference | 554-fold selectivity vs. ~2-fold selectivity; σ₂ Ki difference: 13.4 nM vs. 35.5 nM (2.6-fold higher affinity for CB-184) |
| Conditions | Radioligand binding assay using guinea pig brain membranes; [³H](+)-pentazocine for σ₁ sites, [³H]DTG in presence of dextrallorphan for σ₂ sites [1] |
Why This Matters
The 554-fold σ₂ selectivity of CB-184 enables clean pharmacological isolation of sigma-2 mediated effects, whereas CB-182's non-selective profile introduces σ₁ confounds that compromise data interpretation.
- [1] Bowen WD, et al. CB-64D and CB-184: ligands with high sigma 2 receptor affinity and subtype selectivity. Eur J Pharmacol. 1995 May 24;278(3):257-60. View Source
